1-Cyclopentyl-4-iodo-1H-pyrazol-3-amine CAS number properties
1-Cyclopentyl-4-iodo-1H-pyrazol-3-amine CAS number properties
Title: 1-Cyclopentyl-4-iodo-1H-pyrazol-3-amine (CAS 1354705-83-1): A Critical Building Block in Modern Medicinal Chemistry and Kinase Inhibitor Design
Introduction & Strategic Importance
In the landscape of modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on highly functionalized, geometrically predictable building blocks. Among these, 1-Cyclopentyl-4-iodo-1H-pyrazol-3-amine (CAS: 1354705-83-1) has emerged as a privileged scaffold. This compound integrates three orthogonal structural features: a lipophilic cyclopentyl ring, a hydrogen-bonding primary amine, and a highly reactive carbon-iodine (C-I) bond.
As an application scientist overseeing library synthesis and drug design, I emphasize this molecule's utility in divergent synthesis. It allows researchers to rapidly construct libraries of kinase inhibitors and protein-protein interaction (PPI) modulators by sequentially functionalizing the C4 and C3 positions while maintaining a constant hydrophobic anchor at N1.
Physicochemical Properties & Structural Data
Understanding the baseline physicochemical properties of this building block is essential for predicting its behavior in both synthetic workflows and biological assays. The data summarized below is foundational for calculating reaction stoichiometry and predicting downstream lipophilicity (LogP) of the final drug candidates.
Table 1: Physicochemical Properties of 1-Cyclopentyl-4-iodo-1H-pyrazol-3-amine
| Property | Value |
| Chemical Name | 1-Cyclopentyl-4-iodo-1H-pyrazol-3-amine |
| CAS Registry Number | 1354705-83-1 as verified by [1] and [2] |
| Molecular Formula | C8H12IN3[3] |
| Molecular Weight | 277.11 g/mol , according to [3] |
| Standard SMILES | NC1=NN(C2CCCC2)C=C1I |
| Core Scaffold | Aminopyrazole |
Mechanistic Rationale in Drug Design
The architectural design of 1-Cyclopentyl-4-iodo-1H-pyrazol-3-amine is not arbitrary; every functional group serves a distinct mechanistic purpose when binding to biological targets.
-
N1-Cyclopentyl Group (Hydrophobic Anchor): The choice of a cyclopentyl group over a linear alkyl chain (like propyl or butyl) is driven by conformational restriction. The cyclopentyl ring provides a dense, rigid hydrophobic bulk that optimally fills S1-type pockets without the entropic penalty associated with flexible chains. For instance, in the development of WDR5-MYC inhibitors, this exact moiety effectively occupies a hydrophobic pocket formed by residues Leu240, Leu249, and Leu288, as detailed in research published via the [4].
-
C3-Amine (Hinge Binder): In kinase inhibitor design, the primary amine at the 3-position acts as a critical bidentate hydrogen bond donor/acceptor. It is specifically positioned to interact with the backbone carbonyls and amides of the kinase hinge region, anchoring the pharmacophore in the ATP-binding site.
-
C4-Iodo Group (Synthetic Vector): The iodine atom is rarely retained in the final drug candidate. Instead, it serves as an optimal vector for palladium-catalyzed cross-coupling. The lower bond dissociation energy of the C-I bond (compared to C-Br or C-Cl) facilitates rapid oxidative addition by Pd(0) species at milder temperatures. This allows chemists to extend the molecule into solvent-exposed regions or adjacent specificity pockets without thermally degrading the sensitive primary amine, a strategy widely utilized in synthesizing multimodal therapeutics [5], [6].
Structural mapping of the pyrazole core to target binding pockets in kinases.
Experimental Workflows & Self-Validating Protocols
To ensure high scientific integrity, the following protocols are designed as self-validating systems. They include specific in-process controls (IPCs) and explain the causality behind the reagent choices.
Protocol A: Regioselective C4-Iodination of 1-Cyclopentyl-1H-pyrazol-3-amine
Causality: N-Iodosuccinimide (NIS) is selected over elemental iodine (
-
Preparation: Dissolve 1-Cyclopentyl-1H-pyrazol-3-amine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration) under an inert argon atmosphere.
-
Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Lowering the temperature suppresses potential N-iodination side reactions.
-
Electrophile Addition: Add NIS (1.05 eq) portion-wise over 15 minutes. Shield the reaction from direct light to prevent homolytic cleavage of the N-I bond.
-
Self-Validation (IPC): Monitor via TLC (DCM:MeOH 95:5). The starting material will consume completely, and a new, less polar UV-active spot will appear. Stain with Ninhydrin to confirm the primary amine remains intact (spot turns purple/pink).
-
Quenching & Workup: Once complete, quench the reaction with saturated aqueous Sodium Thiosulfate (
). Self-Validation: The solution will transition from a dark reddish-brown (excess iodine) to pale yellow/colorless, chemically validating the neutralization of the electrophile. Extract with Ethyl Acetate, wash with brine, dry over , and concentrate in vacuo.
Protocol B: C4-Suzuki-Miyaura Cross-Coupling
Causality: The primary challenge in cross-coupling an unprotected aminopyrazole is catalyst deactivation via amine coordination to the Pd center. We utilize
-
Setup: In a Schlenk tube, combine 1-Cyclopentyl-4-iodo-1H-pyrazol-3-amine (1.0 eq), the desired Aryl Boronic Acid (1.2 eq),
(0.05 eq), and (2.5 eq). -
Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane and
(4:1 v/v). Self-Validation: Sparge the mixture with argon for 15 minutes. This is critical; failure to remove dissolved oxygen will result in homocoupling of the boronic acid (visible as a non-polar byproduct on TLC) and oxidation of the Pd(0) active species. -
Reaction: Seal the tube and heat to 80 °C for 4–6 hours. The C-I bond allows for this relatively mild temperature, preserving the molecule's integrity.
-
Purification: Filter through a short pad of Celite to remove palladium black, concentrate, and purify via flash chromatography.
Divergent synthetic workflow utilizing 1-Cyclopentyl-4-iodo-1H-pyrazol-3-amine.
Conclusion
1-Cyclopentyl-4-iodo-1H-pyrazol-3-amine (CAS 1354705-83-1) is far more than a simple chemical intermediate; it is a meticulously designed pharmacophore core. By understanding the causality behind its structural components—the S1-targeting cyclopentyl ring, the hinge-binding amine, and the cross-coupling-ready iodine vector—drug development professionals can leverage this building block to construct highly potent, selective, and structurally diverse therapeutic libraries.
References
-
1856048-79-7 | A2B Chem - Chemikart Source: Chemikart URL:[Link] (Cited for exact molecular weight and molecular formula validation)[3]
-
1354705-83-1 - 化源网 - CAS号查询 Source: Chemsrc URL: [Link] (Cited for cross-referencing CAS registry data)[2]
-
Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC inhibitors using fragment-based methods and structure-based design Source: NIH PMC (PubMed Central) URL:[Link] (Cited for mechanistic binding rationale of the 1-cyclopentyl group in the S1 hydrophobic pocket)[4]
-
Pyrazolo[1,5-a]pyrimidine derivatives having multimodal activity against pain Source: Google Patents (CA3180058A1) URL: (Cited for downstream cross-coupling applications in multimodal therapeutic design)[6]
Sources
- 1. CAS:1194377-14-4, 1-Cyclopentyl-4-iodo-1H-pyrazole-毕得医药 [bidepharm.com]
- 2. 1354705-83-1_CAS号:1354705-83-1_CAS No.:1354705-83-1 - 化源网 [chemsrc.com]
- 3. 1856048-79-7 | 1-(1-methyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine | A2B Chem | Chemikart [chemikart.com]
- 4. Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC inhibitors using fragment-based methods and structure-based design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Ethyl-4-iodo-1H-pyrazol-3-amine|CAS 1354705-55-7 [benchchem.com]
- 6. CA3180058A1 - Pyrazolo[1,5-a]pyrimidine derivatives having multimodal activity against pain - Google Patents [patents.google.com]
